- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,

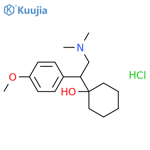

Cas no 93413-69-5 (D,L-Venlafaxine)

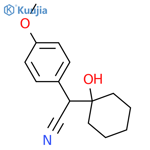

D,L-Venlafaxine structure

商品名:D,L-Venlafaxine

CAS番号:93413-69-5

MF:C17H27NO2

メガワット:277.401785135269

CID:61628

D,L-Venlafaxine 化学的及び物理的性質

名前と識別子

-

- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol

- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol

- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine

- venlafexine

- D,L-Venlafaxine

- Venlafaxine

- Wy 45030

- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- (±)-Venlafaxine

- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol

- Kanghong

- Trevilor

- Velafax

- Venlafaxin

- Venlafaxine XR

- Venlor

-

- インチ: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3

- InChIKey: PNVNVHUZROJLTJ-UHFFFAOYSA-N

- ほほえんだ: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 277.20400

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Powder

- ゆうかいてん: 72-74°C

- ふってん: 397.6°C at 760 mmHg

- PSA: 32.70000

- LogP: 3.03560

D,L-Venlafaxine セキュリティ情報

- セキュリティの説明: S37/39; S26

-

危険物標識:

- リスク用語:R36/37/38; R20/22

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

D,L-Venlafaxine 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

D,L-Venlafaxine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2129-25mg |

Venlafaxine |

93413-69-5 | 25mg |

$130.0 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-200 mg |

Venlafaxine |

93413-69-5 | 99.62% | 200mg |

¥2537.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |

Venlafaxine |

93413-69-5 | 99% | 25mg |

¥698.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |

Venlafaxine |

93413-69-5 | 99.62% | 5mg |

¥377.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |

Venlafaxine |

93413-69-5 | 99% | bulk |

¥POA | 2022-01-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |

Venlafaxine |

93413-69-5 | 99% | 5mg |

¥397.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25mg |

Venlafaxine |

93413-69-5 | 99.62% | 25mg |

¥ 750 | 2023-09-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |

Venlafaxine |

93413-69-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| Enamine | EN300-708795-0.1g |

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

93413-69-5 | 0.1g |

$890.0 | 2023-06-02 | ||

| MedChemExpress | HY-B0196-5mg |

Venlafaxine |

93413-69-5 | 99.94% | 5mg |

¥261 | 2024-04-16 |

D,L-Venlafaxine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

リファレンス

- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Formic acid , Triethylamine Catalysts: Cobalt oxide (Co3O4) (on nitrogen doped graphene (carbon)) Solvents: tert-Butanol , Water ; 14 h, 100 °C

リファレンス

- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles, ChemCatChem, 2018, 10(6), 1235-1240

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Tetrahydrofuran , Water ; 24 h, 40 bar, 120 °C

リファレンス

- MOF-derived cobalt nanoparticles catalyze a general synthesis of amines, Science (Washington, 2017, 358(6361), 326-332

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium borohydride Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 5 °C → rt; 3 - 4 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,

合成方法 6

はんのうじょうけん

1.1 Catalysts: Nickel Solvents: Water ; 10 min, 60 °C

1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C

1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C

リファレンス

- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in water, Tetrahedron Letters, 2010, 51(43), 5690-5693

合成方法 7

はんのうじょうけん

1.1 Solvents: Water ; 10 min, rt

1.2 pH 7, rt; 10 min, rt

1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13

1.2 pH 7, rt; 10 min, rt

1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13

リファレンス

- A process for the preparation of venlafaxine, India, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt

リファレンス

- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274

合成方法 9

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

リファレンス

- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Solvents: Water

リファレンス

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

合成方法 11

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Water ; rt → 98 °C; 20 h, 98 °C; 98 °C → 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5

1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5

1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C

リファレンス

- A process for the preparation of venlafaxine and intermediates thereof, India, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Iron Solvents: Dimethyl sulfoxide , Water ; 24 h, 130 °C

リファレンス

- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines, Nature Communications, 2017, 8(1), 1-9

合成方法 13

はんのうじょうけん

1.1 Reagents: Acetic acid Catalysts: Palladium Solvents: Water ; 30 min, rt → 5 °C

1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C

1.3 15 °C → 60 °C; 30 - 35 °C

1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C

1.3 15 °C → 60 °C; 30 - 35 °C

リファレンス

- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

リファレンス

- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Methanol ; 4 h, 190 °C

リファレンス

- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts, Green Chemistry, 2022, 24(15), 5965-5977

合成方法 16

はんのうじょうけん

1.1 Catalysts: Vitride Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Method of preparation venlafaxine and its salts as antidepressant, China, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux

1.3 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux

1.3 Reagents: Acetic acid Solvents: Water

リファレンス

- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,

合成方法 18

はんのうじょうけん

1.1 Solvents: 1,4-Dioxane , Water ; 5 min, rt; rt; 90 - 92 °C

リファレンス

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C

リファレンス

- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

リファレンス

- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,

D,L-Venlafaxine Raw materials

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Venlafaxine hydrochloride

- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

- Venlafaxine N-Oxide

- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-

D,L-Venlafaxine Preparation Products

D,L-Venlafaxine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93413-69-5)Venlafaxine

注文番号:LE13342

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93413-69-5)文拉法辛

注文番号:LE27016990

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:01

価格 ($):discuss personally

D,L-Venlafaxine 関連文献

-

Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338

-

Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280

-

Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924

-

Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093

-

Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932

93413-69-5 (D,L-Venlafaxine) 関連製品

- 99300-78-4(Venlafaxine hydrochloride)

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-62-8(D,L-O-Desmethyl Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-44-6(S-Venlafaxine)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

atkchemica

(CAS:93413-69-5)D,L-Venlafaxine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:93413-69-5)D,L-Venlafaxine

清らかである:99%/99%/99%/99%/99%/99%/99%/99%

はかる:250mg/1g/5g/5mg/25mg/100mg/200mg/500mg

価格 ($):392.0/775.0/3798.0/154.0/270.0/356.0/267.0/449.0